molecular formula C11H17ClN2O2 B14907155 N-(2-aminoethyl)-2-(m-tolyloxy)acetamide hydrochloride

N-(2-aminoethyl)-2-(m-tolyloxy)acetamide hydrochloride

Cat. No.: B14907155
M. Wt: 244.72 g/mol
InChI Key: QYTPOSVESYOZTP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-2-(m-tolyloxy)acetamide hydrochloride typically involves the reaction of 2-(m-tolyloxy)acetic acid with ethylenediamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acyl chloride intermediate. This intermediate then reacts with ethylenediamine to yield the desired acetamide compound. The hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-2-(m-tolyloxy)acetamide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or other electrophiles/nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions would result in the replacement of specific functional groups with new groups.

Scientific Research Applications

N-(2-aminoethyl)-2-(m-tolyloxy)acetamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-2-(m-tolyloxy)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminoethyl)-2-(p-tolyloxy)acetamide hydrochloride
  • N-(2-aminoethyl)-2-(o-tolyloxy)acetamide hydrochloride
  • N-(2-aminoethyl)-2-(phenoxy)acetamide hydrochloride

Comparison

Compared to similar compounds, N-(2-aminoethyl)-2-(m-tolyloxy)acetamide hydrochloride may exhibit unique properties due to the position of the methyl group on the aromatic ring. This can influence its chemical reactivity, biological activity, and overall effectiveness in various applications.

Properties

Molecular Formula

C11H17ClN2O2

Molecular Weight

244.72 g/mol

IUPAC Name

N-(2-aminoethyl)-2-(3-methylphenoxy)acetamide;hydrochloride

InChI

InChI=1S/C11H16N2O2.ClH/c1-9-3-2-4-10(7-9)15-8-11(14)13-6-5-12;/h2-4,7H,5-6,8,12H2,1H3,(H,13,14);1H

InChI Key

QYTPOSVESYOZTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCCN.Cl

Origin of Product

United States

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